1H,1H,2H-Perfluoroundec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H,1H,2H-Perfluoroundec-1-ene typically involves the fluorination of undecene derivatives. One common method is the electrochemical fluorination process, where undecene is subjected to fluorine gas in the presence of an electrolyte solution . This method ensures the incorporation of multiple fluorine atoms into the hydrocarbon chain, resulting in the desired perfluorinated product. Industrial production often employs similar techniques but on a larger scale, utilizing specialized equipment to handle the reactive fluorine gas safely .
Chemical Reactions Analysis
1H,1H,2H-Perfluoroundec-1-ene undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, ozone, and various nucleophiles. The major products formed depend on the specific reaction conditions but often include perfluorinated derivatives with altered functional groups .
Scientific Research Applications
1H,1H,2H-Perfluoroundec-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H,1H,2H-Perfluoroundec-1-ene exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to chemical and biological degradation . These properties make it an excellent candidate for applications requiring long-term stability and inertness. The molecular targets and pathways involved are often related to its interaction with other molecules through van der Waals forces and hydrophobic interactions .
Comparison with Similar Compounds
1H,1H,2H-Perfluoroundec-1-ene can be compared to other perfluorinated compounds such as:
1H,1H,2H-Perfluorooct-1-ene: Similar in structure but with a shorter carbon chain, leading to different physical properties and applications.
1H,1H,2H-Perfluorodec-1-ene: Another similar compound with a ten-carbon chain, used in similar applications but with variations in performance due to chain length.
The uniqueness of this compound lies in its specific chain length and high fluorine content, which provide a balance of hydrophobicity and reactivity suitable for a wide range of applications .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundec-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F19/c1-2-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWADTZXHRGDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895311 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57216-75-8 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.